molecular formula C17H15ClF3N3O B12849324 (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone

Cat. No.: B12849324
M. Wt: 369.8 g/mol
InChI Key: NWBSGRIOWXKWRS-UHFFFAOYSA-N
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Description

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone is a complex organic compound that features a combination of chlorophenyl, trifluoromethyl, pyridinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 4-(trifluoromethyl)-2-pyridinylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone apart is its unique combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity .

Properties

Molecular Formula

C17H15ClF3N3O

Molecular Weight

369.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H15ClF3N3O/c18-14-3-1-12(2-4-14)16(25)24-9-7-23(8-10-24)15-11-13(5-6-22-15)17(19,20)21/h1-6,11H,7-10H2

InChI Key

NWBSGRIOWXKWRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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